4-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride
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Overview
Description
4-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride is a chemical compound that features a benzamide core substituted with a methoxy group at the para position and a pyrrolidinyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with pyrrolidine to yield 4-methoxy-N-(pyrrolidin-3-yl)benzamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of 4-hydroxy-N-(pyrrolidin-3-yl)benzamide.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Hydroxy-N-(pyrrolidin-3-yl)benzamide.
Reduction: 4-Methoxy-N-(pyrrolidin-3-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinyl groups may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(pyrrolidin-1-yl)benzamide: Similar structure but with a different position of the pyrrolidinyl group.
4-Methoxy-N-(pyrrolidin-2-yl)benzamide: Another positional isomer with the pyrrolidinyl group at the ortho position.
4-Methoxy-N-(pyrrolidin-4-yl)benzamide: Positional isomer with the pyrrolidinyl group at the para position.
Uniqueness
4-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity compared to its isomers. This uniqueness can be leveraged in drug design and development to target specific biological pathways or conditions.
Properties
IUPAC Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-9(3-5-11)12(15)14-10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYQDXWCSVDQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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